5-Tert-butyl-2-furanboronic acid
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Overview
Description
(5-(tert-Butyl)furan-2-yl)boronic acid is an organic compound with the molecular formula C8H13BO3. It is a boronic acid derivative featuring a furan ring substituted with a tert-butyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)furan-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-(tert-butyl)furan using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for (5-(tert-Butyl)furan-2-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: Used in various reaction conditions to facilitate the desired transformations.
Major Products Formed
Coupling Products: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Deboronated Compounds: Formed via protodeboronation reactions.
Scientific Research Applications
(5-(tert-Butyl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)furan-2-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other chemical species. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a furan ring.
Pinacol Boronic Esters: Boronic acid derivatives protected with pinacol groups, often used in organic synthesis.
Uniqueness
(5-(tert-Butyl)furan-2-yl)boronic acid is unique due to the presence of the furan ring and the tert-butyl group, which confer specific steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry and material science .
Properties
Molecular Formula |
C8H13BO3 |
---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(5-tert-butylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H13BO3/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3 |
InChI Key |
JMQMPCKMWYOLGL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C(C)(C)C)(O)O |
Origin of Product |
United States |
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